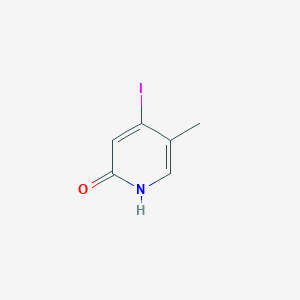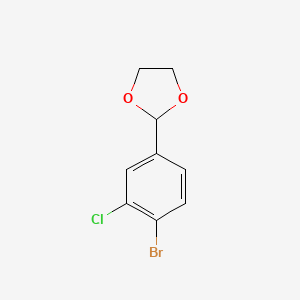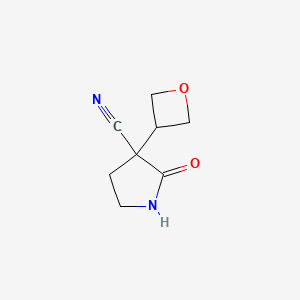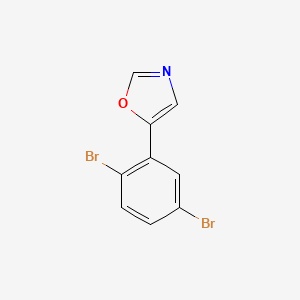
3-Formyl-4-methoxy-5-methylphenyl boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Formyl-4-methoxy-5-methylphenyl boronic acid pinacol ester” is a chemical compound with the CAS Number: 2121511-84-8 . It has a molecular weight of 276.14 .
Chemical Reactions Analysis
Boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Applications De Recherche Scientifique
3-Formyl-4-methoxy-5-methylphenyl boronic acid pinacol ester has been studied for its potential use in a variety of scientific research applications. It has been found to be an effective reagent for the synthesis of a variety of compounds, including carbohydrates, peptides, and nucleosides. In addition, this compound has been studied as a potential drug delivery system, as its ability to form stable complexes with molecules makes it an ideal candidate for the transport of therapeutic agents. Finally, this compound has been studied for its potential use as a therapeutic agent itself, as its ability to form complexes with molecules allows it to target specific sites in the body.
Mécanisme D'action
Target of Action
The primary target of 3-Formyl-4-methoxy-5-methylphenyl boronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound, as an organoboron reagent, is used in this reaction due to its stability, ease of preparation, and environmental benignity .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this pathway.
Pharmacokinetics
It’s important to note that the compound’s susceptibility to hydrolysis is influenced by the ph of the environment . This could potentially impact its bioavailability.
Result of Action
The result of the compound’s action in the SM coupling reaction is the formation of a new carbon–carbon bond . This is a crucial step in many synthetic procedures, enabling the construction of complex organic molecules from simpler building blocks .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as pH . For instance, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-Formyl-4-methoxy-5-methylphenyl boronic acid pinacol ester in laboratory experiments has a number of advantages and limitations. One of the major advantages of this compound is its ability to form stable complexes with a variety of molecules, making it an ideal reagent for the synthesis of a variety of compounds. In addition, this compound is relatively easy to synthesize and is available commercially, making it a convenient and cost-effective reagent. However, there are a number of limitations to the use of this compound in laboratory experiments. For example, the formation of the stable complex between the boronic acid group and the target molecule is dependent on the presence of the pinacol ester group, which can be labile and can be broken down in the presence of certain conditions. In addition, this compound is not soluble in water, which can limit its use in certain experiments.
Orientations Futures
Given the potential of 3-Formyl-4-methoxy-5-methylphenyl boronic acid pinacol ester as a synthetic reagent, drug delivery system, and therapeutic agent, there are a number of future directions for further research and development. These include further studies into the mechanism of action of this compound and its biochemical and physiological effects, as well as the development of new synthetic methods for the synthesis of this compound and its derivatives. In addition, further research into the use of this compound as a drug delivery system and therapeutic agent is needed, as well as the development of new analytical methods for the characterization of this compound and its complexes. Finally, further studies into the advantages and limitations of this compound in laboratory experiments are needed, as well as the development of new strategies for the optimization of its use in laboratory settings.
Méthodes De Synthèse
3-Formyl-4-methoxy-5-methylphenyl boronic acid pinacol ester can be synthesized by the reaction of 3-formyl-4-methoxy-5-methylphenol (FMMP) with boronic acid in a 1:1 molar ratio. The reaction is carried out in the presence of a catalytic amount of a Lewis acid, such as titanium (IV) chloride or aluminum chloride, and is typically performed in an organic solvent such as toluene or xylene. The reaction proceeds rapidly at room temperature, and yields this compound in high yields.
Safety and Hazards
Propriétés
IUPAC Name |
2-methoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO4/c1-10-7-12(8-11(9-17)13(10)18-6)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCXCGJDHMRWKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














